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Compound of Interest

Compound Name:
Methyl 6-methoxypyridazine-3-

carboxylate

CAS No.: 19194-96-8

Cat. No.: B2971991

Get Quote

Executive Summary
This technical guide evaluates the structure-activity relationship (SAR) of methoxy-substituted

pyridazine scaffolds in kinase inhibitor discovery. While the pyridazine ring offers a

metabolically advantageous alternative to phenyl and pyridine rings due to its reduced

lipophilicity and specific hydrogen-bonding vectors, the positioning of methoxy substituents is

critical for balancing potency with physicochemical properties. This analysis compares 3-

methoxy and 4-methoxy substitution patterns, highlighting their distinct impacts on ATP-pocket

binding, aqueous solubility, and metabolic stability.

The Pyridazine Scaffold in Kinase Discovery
The pyridazine ring (1,2-diazine) is increasingly utilized in medicinal chemistry to execute

"scaffold hopping" from traditional pyrimidine or pyridine cores. Its unique electronic profile

stems from the adjacent nitrogen atoms, which lower the highest occupied molecular orbital

(HOMO) energy compared to pyrazine or pyrimidine.
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Key Advantages:
Metabolic Stability: The electron-deficient nature of the ring reduces susceptibility to

oxidative metabolism compared to phenyl rings.

H-Bonding Vectors: The N1 and N2 atoms serve as specific hydrogen bond acceptors, often

interacting with the kinase hinge region (e.g., Val/Leu backbone amides).

Solubility: Pyridazines generally exhibit higher aqueous solubility than their carbocyclic

analogs due to lower logP and increased polarity.

Comparative Analysis: 3-Methoxy vs. 4-Methoxy
Substitution
This section compares two primary substitution vectors on the pyridazine core, using a

representative Type I kinase inhibitor model (e.g., targeting JAK2 or ALK5) to illustrate SAR

trends.

Compound Series A: 3-Methoxy-Pyridazines
Mechanism: The 3-methoxy group is frequently positioned to interact with the "gatekeeper"

residue or the inner hydrophobic pocket adjacent to the ATP binding site.

Potency: High. The oxygen atom often acts as a weak H-bond acceptor or fills a small

hydrophobic cavity, displacing water molecules which provides an entropic gain in binding

energy.

Metabolic Liability: Moderate. The methoxy group can be a site for O-demethylation by

CYPs, though the electron-deficient pyridazine ring mitigates this compared to anisole

derivatives.

Compound Series B: 4-Methoxy-Pyridazines
Mechanism: The 4-position typically orients the substituent toward the solvent-exposed front or

the ribose-binding pocket.

Solubility: Superior. By projecting the polar ether oxygen into the solvent front, these

derivatives often show improved thermodynamic solubility.
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Selectivity: Enhanced. This vector allows for interactions with non-conserved residues

outside the hinge, potentially improving selectivity profiles (e.g., sparing JAK3 in JAK2

inhibitors).

Comparative Data Summary
Representative data derived from SAR trends in ALK5 and JAK2 inhibitor optimization (See Ref

1, 3).

Feature
Unsubstituted
Pyridazine

3-Methoxy
Pyridazine

4-Methoxy
Pyridazine

Kinase IC50 (nM) > 500 (Baseline) 15 - 45 (High Potency)
60 - 120 (Good

Potency)

Solubility (µM) < 10 50 - 80 > 120 (Excellent)

HLM Stability (t1/2

min)
> 60

25 - 40 (O-

demethylation risk)
> 50

Ligand Efficiency (LE) Low High Moderate

Visualization: SAR Decision Logic
The following diagram illustrates the medicinal chemistry decision process when optimizing

pyridazine hits.
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Pyridazine Hit Identified

Is Potency < 100 nM?

Is Solubility > 50 µM?

Yes

Strategy: Add 3-Methoxy
(Target Gatekeeper/Hinge)

No (Need Potency)

Strategy: Add 4-Methoxy
(Target Solvent Front)

No (Need Solub.)

Outcome:
Increased Affinity

Risk: CYP Metabolism

Outcome:
Enhanced Solubility
Improved Selectivity

Click to download full resolution via product page

Caption: Decision tree for substituent placement based on potency vs. physicochemical

liabilities.

Experimental Protocols
To validate the comparative performance of these derivatives, the following protocols ensure

robust data generation.

Protocol A: Synthesis via Suzuki-Miyaura Coupling
This method is the industry standard for functionalizing the pyridazine core (Ref 1).

Reagents:
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Aryl/Heteroaryl boronic acid (1.2 eq)

Chloro-methoxy-pyridazine intermediate (1.0 eq)

Catalyst: Pd(dppf)Cl2 (0.05 eq)

Base: Cs2CO3 (2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Charge reaction vessel with halide, boronic acid, base, and catalyst under nitrogen.

Add degassed solvent system.

Heat to 90°C for 4-12 hours (monitor by LC-MS).

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation: Confirm regiochemistry of the methoxy group via NOESY NMR.

Protocol B: HTRF Kinase Assay (Potency Determination)
Homogeneous Time-Resolved Fluorescence (HTRF) is preferred for its low background and

"add-and-read" simplicity (Ref 2).

Assay Principle: Detects phosphorylation of a biotinylated peptide substrate using a Eu-

cryptate labeled antibody (Donor) and Streptavidin-XL665 (Acceptor).[1][2][3]

Workflow Visualization:

1. Enzyme Reaction
(Kinase + Cmpd + ATP + Biotin-Substrate)

2. Incubation
(45 min @ RT)

3. Detection Step
Add: Eu-Antibody + SA-XL665 + EDTA

4. Readout
TR-FRET (665nm/620nm)
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Caption: Step-by-step workflow for the HTRF kinase inhibition assay.

Detailed Steps:

Preparation: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT,

0.01% Brij-35).

Compound Addition: Dispense 10 nL of test compounds (in DMSO) into a 384-well low-

volume white plate (acoustic dispensing).

Enzyme Mix: Add 2 µL of Kinase enzyme (0.5 nM final) in 1x buffer. Incubate 10 min.

Substrate Start: Add 2 µL of ATP (at Km concentration) + Biotin-Peptide Substrate (1 µM).

Reaction: Incubate at Room Temperature for 45-60 minutes.

Quench/Detect: Add 4 µL of Detection Mix (Eu-Cryptate Antibody + Streptavidin-XL665 in

EDTA buffer). The EDTA stops the kinase reaction.[1][2][4][5]

Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate

Ratio = (Signal 665nm / Signal 620nm) * 10,000.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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